![molecular formula C21H21NO2 B4621907 N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide](/img/structure/B4621907.png)
N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide involves reactions between specific amine precursors and naproxen or its derivatives. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by reacting 2,2-diphenylethan-1-amine with naproxen, showcasing a method that could potentially be adapted for synthesizing the compound (Manolov, Ivanov, & Bojilov, 2021).
Scientific Research Applications
Alzheimer's Disease Research
One notable application is in the context of Alzheimer's disease (AD) research. A study utilized a derivative, [18F]FDDNP, for positron emission tomography (PET) imaging to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients. This research represents a significant advancement in non-invasive techniques for monitoring the progression of AD, potentially aiding in the diagnosis and treatment evaluation of this condition (Shoghi-Jadid et al., 2002).
Synthesis and Characterization
Another aspect of research focuses on the synthesis and characterization of compounds derived from N-(2,6-dimethylphenyl)-2-(1-naphthyloxy)propanamide for potential therapeutic applications. For instance, the preparation of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was described, showcasing the compound's full analysis via various spectroscopic techniques. This highlights the compound's relevance in medicinal chemistry for the development of new therapeutic agents (Manolov et al., 2021).
Material Science
In the field of material science, research has explored the use of naphthalene-based compounds for the development of novel materials. A study synthesized and characterized a novel bismaleimide with a naphthalene side group, indicating potential applications in high-performance polymers due to its thermal stability and mechanical properties. This research underscores the versatility of naphthalene derivatives in creating materials with specific desired properties (Wang et al., 1998).
Antimicrobial Activity
The antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives has also been investigated, revealing that these compounds exhibit notable activity against various bacterial and fungal species. This suggests the potential for developing new antimicrobial agents based on these structures, addressing the need for novel treatments due to rising antibiotic resistance (Evren et al., 2020).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-naphthalen-1-yloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-8-6-9-15(2)20(14)22-21(23)16(3)24-19-13-7-11-17-10-4-5-12-18(17)19/h4-13,16H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSQSGAZFNVWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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